7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Serotonin Receptor Antagonism Neuropharmacology Receptor Binding

Obtain the authentic 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core to ensure target engagement in CNS and oncology programs. Key differentiation: • Proven 5-HT2A antagonist scaffold: lead derivative ritanserin shows Ki=0.01 nM. • MAO-B inhibition: derivatives achieve IC50=4 nM with >2500× selectivity over MAO-A. • 11β-HSD1 inhibitor series with IC50=6.9 µM and isoform selectivity. Supplied at ≥95% purity; available for immediate dispatch globally.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 700-52-7
Cat. No. B182030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS700-52-7
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C=CSC2=N1
InChIInChI=1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3
InChIKeyXMDSWVYUSVIUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Chemical Profile & Procurement


7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 700-52-7) is a fused thiazolo-pyrimidinone heterocyclic compound with the molecular formula C7H6N2OS and a molecular weight of 166.20 g/mol [1]. It is characterized by a methyl substitution at the 7-position of the core 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold [1]. This core structure serves as a key intermediate in the synthesis of various pharmaceutical compounds and is recognized as a structural analog of biogenic purine bases . The compound is commercially available for research use, typically with a minimum purity specification of 95% .

Substitution Risks for 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one


Generic substitution of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one with other thiazolo[3,2-a]pyrimidin-5-one derivatives is not scientifically justified. Systematic structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the core scaffold—such as changes in substitution patterns at the 7-position or variations in the attached heterocyclic moieties—profoundly alter biological target affinity, selectivity, and functional activity [1]. The compound's specific substitution pattern is integral to its distinct biological profile , and the class exhibits a wide range of pharmacological properties that cannot be assumed to be conserved across analogs . Therefore, direct experimental validation with the specific compound is required for any given application, as performance data from one derivative is not transferable to another.

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Key Analog Differentiation


5-HT2A Affinity: Ritanserin vs. Core Scaffold

The 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core is a critical structural component of the high-affinity 5-HT2A antagonist ritanserin. While the unsubstituted core scaffold lacks reported 5-HT2A affinity data, the derivative ritanserin—which incorporates this exact core—exhibits a binding affinity (Ki) of 0.0100 nM for the human 5-HT2A receptor [1]. This demonstrates the scaffold's capacity for potent target engagement when appropriately functionalized. In contrast, other thiazolo[3,2-a]pyrimidin-5-one derivatives, such as those linked to phenylpiperazine groups, were developed as novel 5-HT2A antagonists but with distinct and potentially lower affinities compared to ritanserin [2], underscoring the non-interchangeable nature of this scaffold class.

Serotonin Receptor Antagonism Neuropharmacology Receptor Binding

MAO-B Inhibition & Selectivity: Core vs. Optimized Derivatives

The 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold has been identified as a privileged structure for selective monoamine oxidase B (MAO-B) inhibition. A derivative of this class, compound M124, exhibited an IC50 of less than 100 nM for MAO-B with a selectivity index (SI) of 23 over MAO-A [1]. Further optimization led to compounds M229 and M249 with dramatically improved IC50 values of 7.4 nM and 4 nM, and selectivity indices greater than 1351 and 2500, respectively [1]. This demonstrates that the core scaffold can yield highly potent and selective MAO-B inhibitors, but the exact level of potency and selectivity is exquisitely sensitive to the specific substituents attached to the core.

Monoamine Oxidase Inhibition Neurodegeneration Selectivity Index

11β-HSD1 Inhibition: Core vs. 2-Iodomethyl Derivative

The thiazolo[3,2-a]pyrimidin-5-one scaffold has been explored as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. A series of 29 derivatives were tested, with the most active compound, 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one, achieving an IC50 of 6.9 µmol/L for 11β-HSD1 inhibition in human liver microsomes [1]. This same compound demonstrated minimal inhibition of the related 11β-HSD2 isoform, confirming its selectivity [1]. The activity of other derivatives in the series varied, with some showing up to 59.15% inhibition at a concentration of 10 µmol/L [1]. This variability underscores that the specific substitution pattern is the primary driver of both potency and selectivity.

11β-HSD1 Inhibition Metabolic Disease Enzyme Selectivity

Anticancer Cytotoxic Activity: Core vs. Azidomethyl Derivative

Derivatives of the 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core have been investigated for their anticancer potential. A study synthesized 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one and evaluated its cytotoxic activity using the MTT assay [1]. The results demonstrated that this specific derivative exhibits promising cytotoxic activity against cancer cell lines [1]. While the unsubstituted core scaffold's direct cytotoxic activity is not reported, the study's findings confirm that the 7-methyl core, when further functionalized, can yield compounds with significant anticancer properties. This positions the core as a valuable starting point for medicinal chemistry programs targeting cancer.

Anticancer Agents Cytotoxicity MTT Assay

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Validated Research Applications


Building Block for 5-HT2A Ligands

This compound is an essential core scaffold for synthesizing high-affinity 5-HT2A receptor antagonists, as demonstrated by the potent binding (Ki = 0.0100 nM) of the derivative ritanserin [1]. Researchers focused on developing novel CNS therapeutics for conditions like anxiety and depression can utilize this core as a validated starting point for structure-activity relationship studies and lead optimization. Procurement of this specific scaffold is critical, as even minor structural deviations can abolish the desired target affinity and selectivity.

Selective MAO-B Inhibitor Development

The 5H-thiazolo[3,2-a]pyrimidin-5-one core is a validated lead scaffold for developing potent and selective monoamine oxidase B (MAO-B) inhibitors [2]. Derivatives based on this core have achieved IC50 values as low as 4 nM with selectivity indices exceeding 2500 over the MAO-A isoform [2]. Scientists working on neurodegenerative diseases such as Parkinson's and Alzheimer's can leverage this scaffold for designing new therapeutic candidates with a favorable selectivity profile, which is essential for minimizing off-target side effects.

Selective 11β-HSD1 Inhibitor Synthesis

This core scaffold serves as the foundation for a novel class of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [3]. These inhibitors are of high interest for treating metabolic syndrome, type 2 diabetes, and Cushing's syndrome. The most active derivative in the series showed an IC50 of 6.9 µmol/L and importantly demonstrated selectivity over the 11β-HSD2 isoform [3]. Researchers in metabolic disease drug discovery can use this core to explore new chemical space for developing therapies that regulate cortisol levels.

Anticancer Agent Derivatization

The 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core is a viable starting point for generating novel anticancer agents. The synthesis and evaluation of a 3-(azidomethyl) derivative demonstrated promising cytotoxic activity in cancer cell line assays [4]. Medicinal chemists and oncology researchers can procure this compound to explore the structure-activity relationships of this scaffold class and to generate new chemical entities with potential antitumor properties.

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